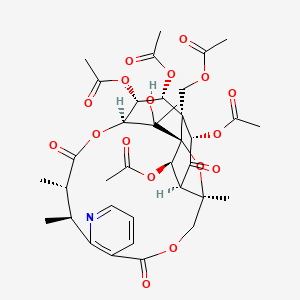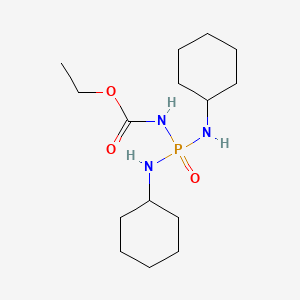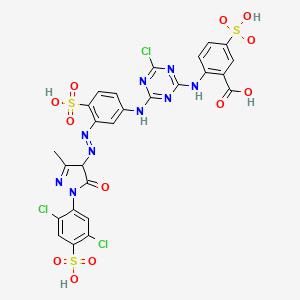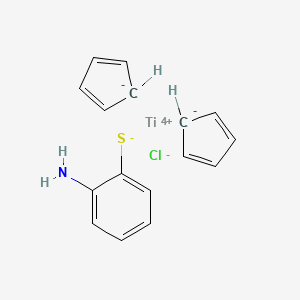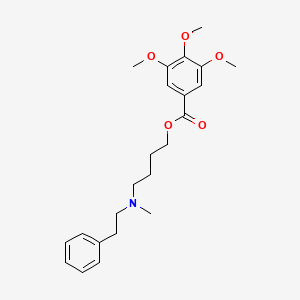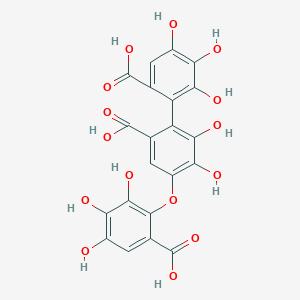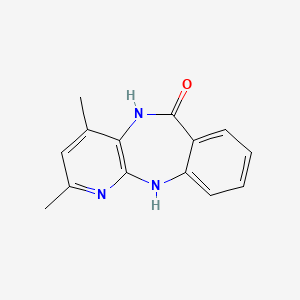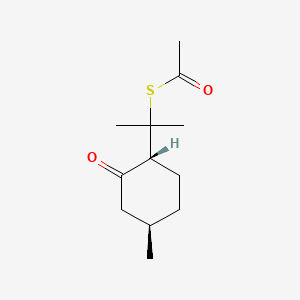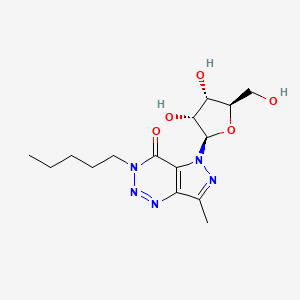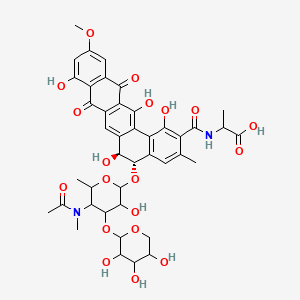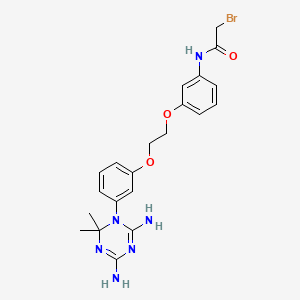
Acetamide, 2-bromo-N-(3-(2-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, 2-bromo-N-(3-(2-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)phenyl)- is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazine ring, bromine, and multiple aromatic rings, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-bromo-N-(3-(2-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)phenyl)- typically involves multiple steps, including the formation of the triazine ring, bromination, and subsequent coupling reactions. The general synthetic route can be summarized as follows:
Formation of the Triazine Ring: The triazine ring is synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Coupling Reactions: The final compound is obtained by coupling the brominated triazine derivative with phenoxy and ethoxy-substituted aromatic compounds under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
化学反应分析
Types of Reactions
Acetamide, 2-bromo-N-(3-(2-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted aromatic compounds.
科学研究应用
Acetamide, 2-bromo-N-(3-(2-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)phenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of Acetamide, 2-bromo-N-(3-(2-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Cell Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
- Acetamide, 2-chloro-N-(3-(2-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)phenyl)-
- Acetamide, 2-fluoro-N-(3-(2-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)phenyl)-
Uniqueness
Acetamide, 2-bromo-N-(3-(2-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)phenyl)- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
属性
CAS 编号 |
19161-86-5 |
|---|---|
分子式 |
C21H25BrN6O3 |
分子量 |
489.4 g/mol |
IUPAC 名称 |
2-bromo-N-[3-[2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethoxy]phenyl]acetamide |
InChI |
InChI=1S/C21H25BrN6O3/c1-21(2)27-19(23)26-20(24)28(21)15-6-4-8-17(12-15)31-10-9-30-16-7-3-5-14(11-16)25-18(29)13-22/h3-8,11-12H,9-10,13H2,1-2H3,(H,25,29)(H4,23,24,26,27) |
InChI 键 |
PGBZKXSHOLETSM-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=C(N=C(N1C2=CC(=CC=C2)OCCOC3=CC=CC(=C3)NC(=O)CBr)N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


